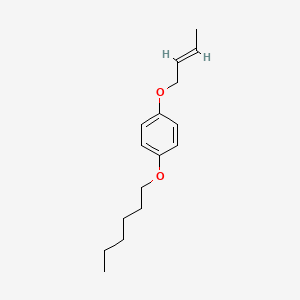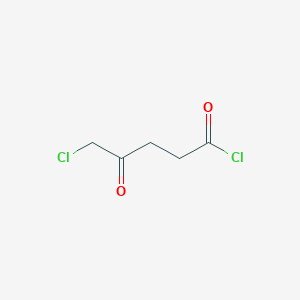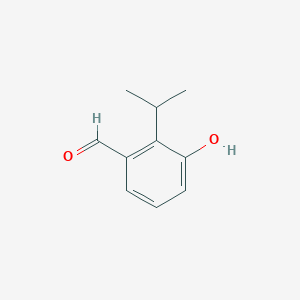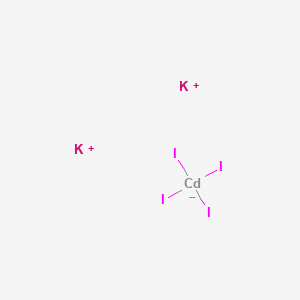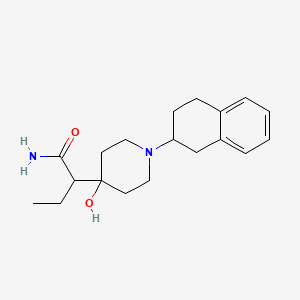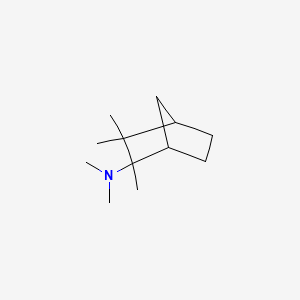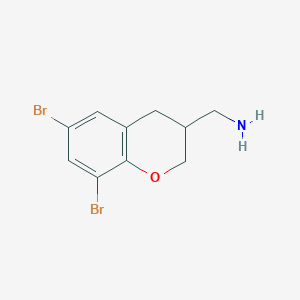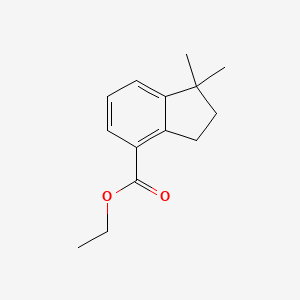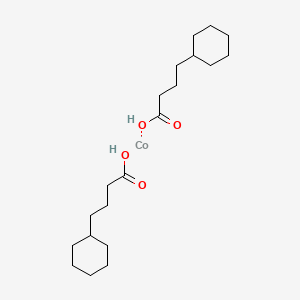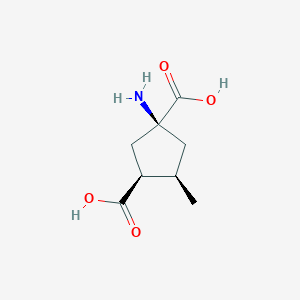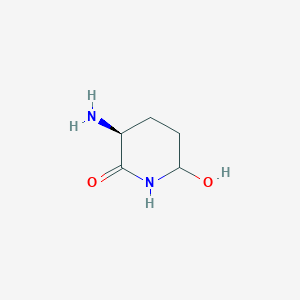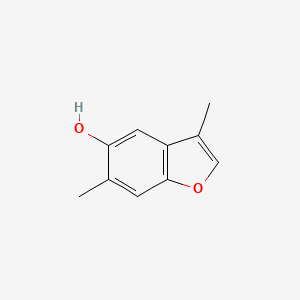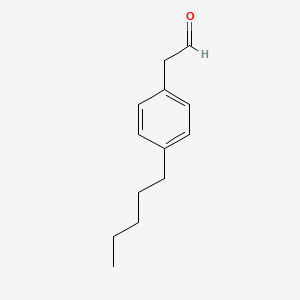
4N-Pentylacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4N-Pentylacetophenone typically involves the Friedel-Crafts acylation of 4-pentylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C}5\text{H}{11} + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}5\text{H}{11})\text{COCH}_3 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products.
化学反応の分析
Types of Reactions: 4N-Pentylacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 4-pentylbenzoic acid.
Reduction: 1-(4-pentylphenyl)ethanol.
Substitution: 4-nitro-4’-pentylacetophenone (nitration product).
科学的研究の応用
4N-Pentylacetophenone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Industry: It is utilized in the production of fragrances and as an intermediate in the synthesis of fine chemicals.
作用機序
The mechanism of action of 4N-Pentylacetophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The carbonyl group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydrophobic pentyl group can interact with lipid membranes, affecting membrane fluidity and permeability.
類似化合物との比較
Acetophenone: The parent compound, which lacks the pentyl group.
4-Methylacetophenone: Similar structure with a methyl group instead of a pentyl group.
4-Ethylacetophenone: Contains an ethyl group at the para position.
Comparison: 4N-Pentylacetophenone is unique due to the presence of the longer pentyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This difference can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for specific applications.
特性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
2-(4-pentylphenyl)acetaldehyde |
InChI |
InChI=1S/C13H18O/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14/h6-9,11H,2-5,10H2,1H3 |
InChIキー |
BLOYVXAQVGSTAP-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=C(C=C1)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


